Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate
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Overview
Description
2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate typically involves a multi-step process. One common method includes the reaction of 2-fluoroethanol with phosgene to form 2-fluoroethyl chloroformate. This intermediate is then reacted with hexamethylenediamine to yield the desired carbamate compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl carbonates, while reduction can produce hexylamines.
Scientific Research Applications
2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl N-(6-isocyanatohexyl)carbamate
- 2-Fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate
Uniqueness
2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate is unique due to its specific combination of fluoroethyl and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications.
Properties
Molecular Formula |
C12H22F2N2O4 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
2-fluoroethyl N-[6-(2-fluoroethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C12H22F2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18) |
InChI Key |
FLQIPUAHLQFTMA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)OCCF)CCNC(=O)OCCF |
Origin of Product |
United States |
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